molecular formula C20H26ClN5O4S B4462625 4-{4-[4-(3-Chloro-4-methoxybenzenesulfonyl)piperazin-1-YL]-6-methylpyrimidin-2-YL}morpholine

4-{4-[4-(3-Chloro-4-methoxybenzenesulfonyl)piperazin-1-YL]-6-methylpyrimidin-2-YL}morpholine

Cat. No.: B4462625
M. Wt: 468.0 g/mol
InChI Key: GILBDOMAUBCNBM-UHFFFAOYSA-N
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Description

4-{4-[4-(3-Chloro-4-methoxybenzenesulfonyl)piperazin-1-YL]-6-methylpyrimidin-2-YL}morpholine is a complex organic compound that features a combination of aromatic, heterocyclic, and sulfonyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{4-[4-(3-Chloro-4-methoxybenzenesulfonyl)piperazin-1-YL]-6-methylpyrimidin-2-YL}morpholine typically involves multiple steps:

    Formation of the Piperazine Derivative: The initial step involves the reaction of 3-chloro-4-methoxybenzenesulfonyl chloride with piperazine under basic conditions to form the piperazine derivative.

    Pyrimidine Ring Formation: The piperazine derivative is then reacted with 6-methyl-2-chloropyrimidine in the presence of a base to form the pyrimidine ring.

    Morpholine Addition: Finally, the morpholine ring is introduced through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.

    Substitution: The chloro group in the aromatic ring can be substituted by nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often use bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

    Oxidation: Products include aldehydes or carboxylic acids.

    Reduction: Products include sulfides or thiols.

    Substitution: Products depend on the nucleophile used, such as amines or thiols.

Scientific Research Applications

4-{4-[4-(3-Chloro-4-methoxybenzenesulfonyl)piperazin-1-YL]-6-methylpyrimidin-2-YL}morpholine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-{4-[4-(3-Chloro-4-methoxybenzenesulfonyl)piperazin-1-YL]-6-methylpyrimidin-2-YL}morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 4-[4-(5-chloro-2-methoxybenzenesulfonyl)piperazin-1-yl]-4-oxobutanoic acid
  • 3-Chloro-4-methoxybenzenesulfonyl chloride

Uniqueness

4-{4-[4-(3-Chloro-4-methoxybenzenesulfonyl)piperazin-1-YL]-6-methylpyrimidin-2-YL}morpholine is unique due to its combination of functional groups, which confer specific chemical and biological properties. Its structure allows for diverse chemical reactivity and potential for various applications in research and industry.

Properties

IUPAC Name

4-[4-[4-(3-chloro-4-methoxyphenyl)sulfonylpiperazin-1-yl]-6-methylpyrimidin-2-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26ClN5O4S/c1-15-13-19(23-20(22-15)25-9-11-30-12-10-25)24-5-7-26(8-6-24)31(27,28)16-3-4-18(29-2)17(21)14-16/h3-4,13-14H,5-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GILBDOMAUBCNBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCOCC2)N3CCN(CC3)S(=O)(=O)C4=CC(=C(C=C4)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26ClN5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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